(Z)-2-chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
Description
Properties
CAS No. |
75305-65-6 |
|---|---|
Molecular Formula |
C15H10Cl2O |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
(Z)-2-chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(7-9-13)10-14(17)15(18)12-4-2-1-3-5-12/h1-10H/b14-10- |
InChI Key |
BCHMIMLGVMDDFF-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, benzene is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (Z)-2-Chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chloro-3-(4-chlorophenyl)-1-phenylpropanoic acid.
Reduction: Formation of 2-chloro-3-(4-chlorophenyl)-1-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: (Z)-2-Chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the structural and functional differences between the target compound and its analogs:
Key Observations
Stereochemistry and Activity: The Z-configuration in the target compound and analog 4b is critical for anti-obesity activity, likely due to optimal spatial alignment with cannabinoid receptors (e.g., PDB 5TGZ) . In contrast, the E-isomer of 3-(4-chlorophenyl)chalcone lacks this activity but shows cytotoxicity against cancer cells .
Substituent Effects: The 2-chloro substituent in the target compound enhances electron-withdrawing effects, stabilizing the enone system and improving receptor binding .
Biological Activity Trends: Anti-Obesity: Compound 4b (pyrazole derivative) outperforms the parent chalcone in reducing body weight and triglycerides, attributed to stronger interactions with cannabinoid receptors . Anticancer: Simple chalcones like (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one exhibit cytotoxicity, possibly through ROS generation or tubulin inhibition .
Physicochemical Properties: The target compound’s ClogP (estimated ~3.5) is higher than non-chlorinated analogs, favoring membrane permeability. However, the triazole analog has reduced lipophilicity (ClogP ~2.8) due to polar nitrogen atoms.
Research Findings and Mechanistic Insights
Anti-Obesity Mechanism
- The target compound and its pyrazole analog 4b act as cannabinoid receptor antagonists, reducing appetite and lipid accumulation. Docking studies reveal hydrogen bonding between the carbonyl group and receptor residues (e.g., Lys192) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (Z)-2-chloro-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one?
The synthesis typically involves Claisen-Schmidt condensation, where 4-chlorobenzaldehyde reacts with 2-chloroacetophenone under basic conditions. Key parameters include:
- Temperature : 0–50°C (to control side reactions)
- Solvent : Ethanol or methanol (polar protic solvents enhance enolate formation)
- Catalyst : KOH or NaOH (10–20 mol% for base-mediated aldol addition)
- Reaction Time : 2–6 hours (monitored by TLC for conversion).
Yield optimization requires careful stoichiometric balance (1:1 molar ratio of aldehyde to ketone) and inert atmosphere to prevent oxidation .
Q. How is the stereochemistry (Z/E isomerism) of the compound confirmed experimentally?
The Z-configuration is validated via:
- X-ray crystallography : Provides unambiguous spatial arrangement (e.g., bond angles and torsion angles) .
- NMR spectroscopy : Coupling constants (J) between α- and β-protons. For Z-isomers, typically ranges from 8–12 Hz due to restricted rotation .
- IR spectroscopy : C=O stretching frequency shifts (~1650–1680 cm⁻¹) indicate conjugation with the double bond .
Q. What pharmacological screening methods are used to assess bioactivity?
Initial screening includes:
- Molecular docking : Targets like cannabinoid (CB) receptors (e.g., AutoDock Vina) to predict binding affinity .
- In vivo models : High-fat diet (HFD)-induced obesity in rats (e.g., 40-day exposure, 5–10 mg/kg oral dosing) to evaluate anti-obesity activity .
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., PC-3 prostate cancer) to determine IC₅₀ values .
Advanced Research Questions
Q. How do computational methods (DFT) elucidate electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals:
- HOMO-LUMO gaps : ~4.2 eV, indicating moderate chemical reactivity .
- Electrostatic potential (ESP) : Positive regions near Cl atoms suggest nucleophilic attack sites .
- TD-DFT : Predicts UV-Vis absorption maxima (~300–350 nm) and charge-transfer transitions .
- Mulliken charges : Chlorine atoms exhibit high electronegativity (-0.45 e), influencing hydrogen bonding in crystals .
Q. What challenges arise in resolving crystal structures of this compound?
Q. How do reaction conditions influence product distribution in Michael addition reactions?
Reactions with nucleophiles (e.g., 3-amino-N-phenyl-3-thioxopropanamide) show:
- Solvent dependence : Ethanol favors pentanamide derivatives , while DMSO promotes tetrahydropyridine-carboxamide via divergent cyclization pathways .
- Base selection : NaOH vs. K₂CO₃ alters regioselectivity (e.g., α vs. β attack).
- Temperature : Higher temps (80°C) accelerate retro-Michael reactions, reducing yields .
Q. What structural features drive anti-obesity activity in chalcone derivatives?
Key pharmacophores include:
- α,β-unsaturated ketone : Enhances Michael acceptor capacity for covalent binding to CB receptors .
- Chlorophenyl groups : Electron-withdrawing effects stabilize ligand-receptor interactions (docking scores: -9.2 kcal/mol) .
- Z-configuration : Improved steric alignment with hydrophobic receptor pockets compared to E-isomers .
Methodological Tables
Q. Table 1. Computational Parameters for DFT Studies
| Parameter | Value/Description | Reference |
|---|---|---|
| Basis Set | 6-311G(d,p) | |
| Functional | B3LYP | |
| HOMO (eV) | -6.12 | |
| LUMO (eV) | -1.92 | |
| Dipole Moment (Debye) | 2.57 |
Q. Table 2. Pharmacological Results for Anti-Obesity Screening
| Parameter | Result (10 mg/kg dose) | Reference |
|---|---|---|
| Body weight reduction | 18.5% vs. HFD control | |
| Serum triglycerides | 29% decrease | |
| LDL cholesterol | 22% decrease | |
| Therapeutic index | >50 (no mortality observed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
